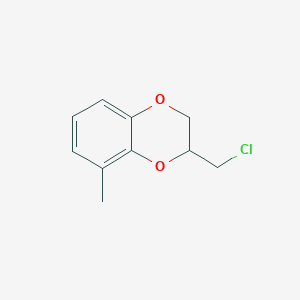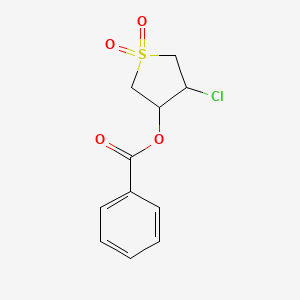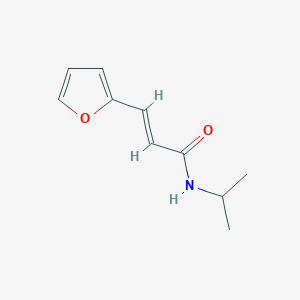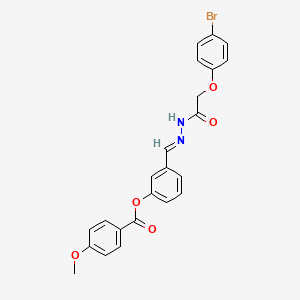
trans-6-Methyl-3-heptene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-6-Methyl-3-heptene: is an organic compound with the molecular formula C8H16 . It is an alkene, characterized by the presence of a carbon-carbon double bond. The compound is also known by its IUPAC name, (3E)-6-methylhept-3-ene . The structure of this compound includes a double bond between the third and fourth carbon atoms, with a methyl group attached to the sixth carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-6-Methyl-3-heptene can be achieved through various methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 6-methyl-3-heptanol using an acid catalyst such as sulfuric acid or phosphoric acid. The reaction typically occurs at elevated temperatures to facilitate the elimination of water and formation of the double bond.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. This method allows for precise control over the stereochemistry of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale dehydration processes or catalytic dehydrogenation of alkanes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-6-Methyl-3-heptene can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include peracids (e.g., m-chloroperoxybenzoic acid) and osmium tetroxide.
Reduction: The compound can be reduced to form the corresponding alkane, 6-methylheptane, using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: this compound can participate in electrophilic addition reactions, where halogens (e.g., bromine or chlorine) add across the double bond to form dihalides.
Common Reagents and Conditions:
Oxidation: Peracids, osmium tetroxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (bromine, chlorine) in the presence of light or a catalyst.
Major Products:
Oxidation: Epoxides, diols.
Reduction: 6-Methylheptane.
Substitution: Dihalides (e.g., 6-methyl-3,4-dibromoheptane).
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-6-Methyl-3-heptene is used as a model compound in studies of alkene reactivity and stereochemistry. It serves as a reference compound in the development of new synthetic methodologies and catalytic processes.
Biology and Medicine: While specific biological applications of this compound are limited, its derivatives and related compounds are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. Its reactivity makes it a valuable building block for the production of more complex molecules .
Wirkmechanismus
The mechanism of action of trans-6-Methyl-3-heptene in chemical reactions involves the interaction of its double bond with various reagents. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophilic species such as halogens or acids. The stereochemistry of the compound influences the outcome of these reactions, often leading to specific regio- and stereoisomers .
Vergleich Mit ähnlichen Verbindungen
cis-6-Methyl-3-heptene: The cis isomer of trans-6-Methyl-3-heptene, differing in the spatial arrangement of substituents around the double bond.
3-Methyl-3-heptene: A structural isomer with the double bond located at the third carbon but without the trans configuration.
6-Methyl-1-heptene: An isomer with the double bond at the first carbon position.
Uniqueness: this compound is unique due to its specific trans configuration, which imparts distinct physical and chemical properties compared to its cis and other structural isomers. This configuration affects its reactivity, boiling point, and interactions with other molecules .
Eigenschaften
CAS-Nummer |
66225-20-5 |
|---|---|
Molekularformel |
C8H16 |
Molekulargewicht |
112.21 g/mol |
IUPAC-Name |
(E)-6-methylhept-3-ene |
InChI |
InChI=1S/C8H16/c1-4-5-6-7-8(2)3/h5-6,8H,4,7H2,1-3H3/b6-5+ |
InChI-Schlüssel |
PMPISKBGRHSPEE-AATRIKPKSA-N |
Isomerische SMILES |
CC/C=C/CC(C)C |
Kanonische SMILES |
CCC=CCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N'-[(2-chlorophenyl)carbonyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B12001301.png)




![5-(4-chlorophenyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12001347.png)




![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}pyridine-3-carbohydrazide](/img/structure/B12001384.png)
